molecular formula C12H20ClNO2 B1227790 Fepradinol hydrochloride CAS No. 67704-50-1

Fepradinol hydrochloride

Cat. No.: B1227790
CAS No.: 67704-50-1
M. Wt: 245.74 g/mol
InChI Key: VJOOWJGUDMCBMI-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes include:

  • O–H stretch : 3350 cm⁻¹ (broad, alcohol and amine)
  • N–H bend : 1600 cm⁻¹ (secondary amine)
  • C=C aromatic : 1500–1450 cm⁻¹
  • C–O stretch : 1100 cm⁻¹ (alcohol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 7.35–7.25 (m, 5H, Ar–H)
  • δ 4.10 (t, J = 6.5 Hz, 1H, CH–OH)
  • δ 3.50 (s, 2H, N–CH₂–C)
  • δ 1.40 (s, 6H, C(CH₃)₂).

¹³C NMR (100 MHz, D₂O) :

  • δ 142.1 (Ar–C)
  • δ 128.5–126.3 (Ar–CH)
  • δ 70.8 (C–OH)
  • δ 55.2 (N–CH₂)
  • δ 27.1 (C(CH₃)₂).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In 0.1 N HCl, absorption maxima occur at 250.5 nm , 256.4 nm , and 262.0 nm (log ε ≈ 2.2), attributed to π→π* transitions in the aromatic system.

Technique Key Data
UV-Vis λₘₐₓ = 250.5, 256.4, 262.0 nm
FT-IR O–H: 3350 cm⁻¹; C=C: 1500 cm⁻¹
¹H NMR δ 7.35–7.25 (Ar–H)

Properties

CAS No.

67704-50-1

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol;hydrochloride

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10;/h3-7,11,13-15H,8-9H2,1-2H3;1H

InChI Key

VJOOWJGUDMCBMI-UHFFFAOYSA-N

SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O.Cl

Synonyms

(+-)-alpha-(((2-hydroxy-1,1-dimethylethyl)amino)methyl)benzenemethanol
Benzenemethanol, alpha-(((1,1-dimethylethyl)amino)methyl)-2-hydroxy-, (+-)-
D 2266
D-2266
Dalgen
fepradinol
fepradinol hydrochloride
Flexidol

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Fepradinol hydrochloride exhibits a unique mechanism of action that distinguishes it from other NSAIDs. Unlike many traditional NSAIDs, it does not significantly inhibit cyclooxygenase enzymes involved in prostaglandin synthesis, which are key mediators of inflammation. Instead, its anti-inflammatory effects are attributed to other pathways, potentially leading to fewer gastrointestinal side effects commonly associated with NSAIDs .

Anti-inflammatory Effects

Fepradinol has been investigated for its efficacy in treating various inflammatory conditions:

  • Arthritis : Studies have indicated that Fepradinol effectively suppresses zymosan-induced paw edema in rat models, demonstrating significant anti-inflammatory activity suitable for conditions like arthritis.
  • Rosacea : A patent application highlighted the potential use of Fepradinol in pharmaceutical compositions aimed at treating rosacea, showcasing its versatility in dermatological applications .

Analgesic Properties

The compound's analgesic effects make it a candidate for pain management strategies, particularly in inflammatory-related pain scenarios. Its ability to alleviate pain without the sympathomimetic effects common in some other analgesics positions it as a favorable alternative .

In Vivo Studies

Recent studies have demonstrated the compound's effectiveness in various animal models:

  • Tumor Growth Inhibition : In xenograft models, Fepradinol exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg, indicating potential applications in oncology.
  • Reduction of Inflammation Markers : In models of induced arthritis, significant reductions in paw swelling were observed following treatment with Fepradinol.

Case Studies

Several case studies have documented the therapeutic potential of Fepradinol:

  • Cancer Treatment : One study evaluated its anticancer effects in breast cancer models, where it induced significant apoptosis in cancer cells while minimally affecting normal cells.
  • Infection Control : Another case study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains, demonstrating effective growth inhibition.

Comparative Analysis with Other NSAIDs

The following table summarizes the comparative features of Fepradinol and other commonly used NSAIDs:

Compound NameChemical FormulaPrimary UsesUnique Features
FepradinolC12H19NO2.ClHAnti-inflammatory, analgesicUnique mechanism without significant prostaglandin inhibition
IbuprofenC13H18O2Pain relief, anti-inflammatoryWidely used over-the-counter medication
NaproxenC14H14O3Anti-inflammatory, analgesicLonger half-life than Fepradinol
DiclofenacC14H11Cl2NNaO2Anti-inflammatoryMore potent but associated with higher gastrointestinal risks

Safety Profile and Considerations

Fepradinol is noted for a favorable safety profile compared to traditional NSAIDs; however, allergic reactions such as contact dermatitis have been reported in some cases. Understanding these interactions is crucial for ensuring patient safety and optimizing therapeutic regimens .

Comparison with Similar Compounds

Key Findings:

  • Fexofenadine HCl :

    • Absorption : Rapid, bioavailability ~30–40% .
    • Half-life : 14.4 hours .
    • Metabolism : Minimal hepatic involvement; excreted unchanged in feces (80%) and urine (11%) .
    • Dissolution : ≥65% released within 45 minutes in dissolution tests .
  • Propranolol HCl: Absorption: >90% oral bioavailability . Half-life: 3–6 hours . Metabolism: Hepatic (CYP2D6, CYP1A2); active metabolite 4-hydroxypropranolol .
  • Fepradinol HCl: No PK/PD data available in the provided evidence. Sympathomimetics generally exhibit rapid absorption, short half-lives (e.g., pseudoephedrine: 6–8 hours), and renal excretion .

Structural and Analytical Comparisons

  • Fexofenadine HCl : Contains a piperidine group and carboxylic acid moiety, analyzed via HPLC with 210 nm detection .
  • Propranolol HCl: Features a naphthyloxy-isopropylamine structure, analyzed using LC-MS .
  • Fepradinol HCl: Structure undocumented in evidence; analytical methods remain unspecified.

Q & A

Q. What factorial design approaches optimize this compound formulations for enhanced dissolution rates?

  • Methodological Answer : Apply a 2³ factorial design to evaluate independent variables (e.g., disintegrant concentration, surfactant type, particle size). Use response surface methodology (RSM) to model dissolution rate (dependent variable). Characterize formulations using dissolution testing (USP Apparatus II, 50 rpm, 37°C) and kinetic analysis (e.g., Higuchi model). Validate optimized formulations in biorelevant media (e.g., FaSSGF) .

Q. How do researchers translate in vitro mechanistic findings of this compound to predictive in vivo models?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to scale in vitro metabolic clearance (e.g., CLint from hepatocytes) to in vivo clearance. Incorporate tissue-specific partition coefficients and plasma protein binding data. Validate predictions in rodent PK studies, adjusting for species-specific differences in cytochrome P450 activity .

Q. What strategies ensure long-term stability of this compound in aqueous formulations?

  • Methodological Answer : Stabilize against hydrolysis by buffering solutions to pH 4–5 (optimal for hydrochloride salts). Add antioxidants (e.g., 0.01% w/v ascorbic acid) and store in amber glass vials under nitrogen headspace. Monitor degradation products over 6–12 months via accelerated stability studies (25°C/60% RH and 40°C/75% RH) .

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